1-(3,5-Dimethylphenyl)ethan-1-amine
Overview
Description
1-(3,5-Dimethylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, characterized by the presence of two methyl groups at the 3 and 5 positions on the phenyl ring. This compound is known for its stimulant and decongestant properties and has been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 1-(3,5-dimethylphenyl)ethan-1-one, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, sulfonamides, and carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Acyl chlorides, sulfonyl chlorides, isocyanates
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Alkanes
Substitution: Amides, sulfonamides, carbamates
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant and decongestant properties.
Medicine: It has potential therapeutic applications in the treatment of conditions such as nasal congestion and hypotension.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethan-1-amine involves its interaction with trace amine-associated receptors (TAARs) and adrenergic receptors. By binding to these receptors, the compound modulates the release of neurotransmitters such as norepinephrine and dopamine, leading to its stimulant and decongestant effects. This interaction also influences various signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the methyl groups at the 3 and 5 positions.
Amphetamine: A similar stimulant with a methyl group at the alpha position.
Methamphetamine: A potent stimulant with additional methyl groups on the nitrogen atom.
Uniqueness: 1-(3,5-Dimethylphenyl)ethan-1-amine is unique due to the specific placement of the methyl groups on the phenyl ring, which influences its pharmacological properties and receptor binding affinity. This structural modification differentiates it from other phenethylamine derivatives and contributes to its distinct stimulant and decongestant effects .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRGXSRUZMWFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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